Deepoxy-deoxynivalenol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance
Deepoxy-deoxynivalenol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin produced by Fusarium species, poses a significant threat to human and animal health. Its presence in cereal grains and animal feed necessitates a thorough understanding of its metabolic fate. This technical guide provides an in-depth exploration of deepoxy-deoxynivalenol (DOM-1), a key detoxification product of DON. We will delve into its discovery, microbial origin, and the enzymatic pathways responsible for its formation. Furthermore, this guide will present a comparative analysis of the toxicological profiles of DON and DOM-1, supported by quantitative data and detailed experimental methodologies. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to advance our understanding and mitigation of DON contamination.
Discovery and Origin of Deepoxy-deoxynivalenol (DOM-1)
Deepoxy-deoxynivalenol, also known as DOM-1, was identified as a less toxic metabolite of deoxynivalenol. Its discovery stemmed from observations that ruminant animals were less susceptible to the toxic effects of DON compared to monogastric animals. This led to the hypothesis that the gut microbiota of ruminants could transform DON into a less harmful compound.[1] Subsequent research confirmed that the primary origin of DOM-1 is the microbial transformation of DON, specifically through a de-epoxidation reaction.
This biotransformation is predominantly carried out by anaerobic bacteria residing in the gastrointestinal tracts of various animals, including chickens and cattle, as well as by microorganisms found in soil.[2][3][4] The key chemical modification in the conversion of DON to DOM-1 is the removal of the epoxide group at the C12-C13 position, which is widely considered to be essential for the toxicity of trichothecene (B1219388) mycotoxins.[5]
Several bacterial species and microbial consortia have been identified as capable of this de-epoxidation. Notably, strains belonging to the genera Clostridium, Anaerofilum, Collinsella, and Bacillus have been isolated from chicken intestines and shown to effectively convert DON to DOM-1.[4] Microbial communities from soil have also demonstrated the ability to completely transform DON into DOM-1 under both aerobic and anaerobic conditions.[6][7]
Quantitative Data on Deoxynivalenol Transformation and Toxicity
The following tables summarize key quantitative data regarding the microbial conversion of DON to DOM-1 and the comparative cytotoxicity of these two compounds.
Table 1: Microbial Transformation of Deoxynivalenol (DON) to Deepoxy-deoxynivalenol (DOM-1)
| Microbial Source | Initial DON Concentration | Incubation Conditions | Conversion Rate to DOM-1 | Reference |
| Mixed microbial culture from soil | 50 µg/mL | Mineral salts broth, aerobic | 100% after 144 hours | [6] |
| Enriched soil microbial culture | 50 µg/mL | Mineral salts broth, aerobic | 100% after 60 hours | [7] |
| Microbial community from horse stable (expM) | 100 µg/mL | Co-cultivation, 30°C | 78.9% reduction of DON after 96 hours (transformed to DOM-1) | [8] |
| Microbial community from chicken stable (expJ) | 100 µg/mL | Co-cultivation, 30°C | 98.9% reduction of DON after 96 hours | [8] |
| Microbial community from sheep stable (expY) | 100 µg/mL | Co-cultivation, 30°C | 99.8% reduction of DON after 96 hours | [8] |
Table 2: Comparative Cytotoxicity of Deoxynivalenol (DON) and Deepoxy-deoxynivalenol (DOM-1)
| Cell Line | Assay | Compound | IC50 Value (µM) | Exposure Time | Reference |
| Swiss 3T3 cells | BrdU incorporation (DNA synthesis) | DON | 1.50 ± 0.34 | Not specified | [9] |
| Swiss 3T3 cells | BrdU incorporation (DNA synthesis) | DOM-1 | ~81 (54 times higher than DON) | Not specified | [9] |
| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DON | 35.97 ± 11.85 | 24 hours | [10] |
| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DON | 18.90 ± 5.70 | 48 hours | [10] |
| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DON | 2.47 ± 1.94 | 72 hours | [10] |
| Porcine intestinal epithelial cells (IPEC-J2) | Total protein content (SRB assay) | DOM-1 | > 100 (no reduction in viability) | 24, 48, 72 hours | [10] |
| Human granulomonocytic progenitors (CFU-GM) | Colony formation | DON | 0.03 | 7, 10, 14 days | [11] |
| Rat granulomonocytic progenitors (CFU-GM) | Colony formation | DON | 0.26 | 7 days | [11] |
| Trout gill cells (RTgill-W1) | WST-1 assay | DON | > 10 | Not specified | |
| Porcine intestinal cells (IPEC-1) | WST-1 assay | DON | 0.9 | Not specified | |
| Porcine intestinal cells (IPEC-J2) | WST-1 assay | DON | 3.5 | Not specified | |
| Human liver cells (HepG2) | WST-1 assay | DON | 0.9 | Not specified | |
| Trout, pig, mouse, and human cell lines | WST-1 assay | DOM-1 | No effect on viability | Not specified |
Experimental Protocols
Isolation and Enrichment of DON-Transforming Anaerobic Bacteria from Chicken Intestines
This protocol is adapted from methodologies described for isolating anaerobic bacteria from intestinal contents.
Materials:
-
Fresh intestinal contents from chickens
-
Anaerobic dilution solution (e.g., pre-reduced peptone water)
-
Anaerobic enrichment medium (e.g., Brain Heart Infusion broth supplemented with 5% fetal bovine serum, 0.5 g/L L-cysteine, and a specific concentration of DON, e.g., 10 µg/mL)
-
Anaerobic agar (B569324) plates (e.g., Reinforced Clostridial Agar)
-
Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)
-
Sterile, anaerobic consumables (pipette tips, tubes, etc.)
Procedure:
-
Sample Collection and Preparation:
-
Aseptically collect fresh intestinal contents from the ceca of chickens.
-
Immediately transfer the sample into an anaerobic chamber.
-
Prepare a 10-fold serial dilution of the intestinal contents in anaerobic dilution solution.
-
-
Enrichment Culture:
-
Inoculate the anaerobic enrichment medium with an aliquot from each dilution.
-
Incubate the cultures under strict anaerobic conditions at 37°C for 5-7 days.
-
-
Sub-culturing and Selection:
-
After the initial enrichment, transfer an aliquot of the culture to fresh anaerobic enrichment medium containing DON.
-
Repeat this sub-culturing step several times (e.g., 3-5 times) to enrich for bacteria capable of utilizing or tolerating DON.
-
At each sub-culturing step, an aliquot of the culture can be analyzed for the conversion of DON to DOM-1 using LC-MS/MS to monitor the enrichment progress.
-
-
Isolation of Pure Cultures:
-
Plate serial dilutions of the enriched culture onto anaerobic agar plates.
-
Incubate the plates under anaerobic conditions at 37°C for 48-72 hours until colonies are visible.
-
Pick individual colonies and streak them onto fresh anaerobic agar plates to obtain pure cultures.
-
-
Screening for DON Transformation:
-
Inoculate individual isolates into anaerobic broth containing DON.
-
After incubation, analyze the culture supernatant for the presence of DOM-1 using LC-MS/MS to identify the DON-transforming isolates.
-
Analysis of DON and DOM-1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of DON and DOM-1 in various matrices.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid
-
DON and DOM-1 analytical standards
-
Extraction solvent (e.g., acetonitrile/water, 84/16, v/v)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
Sample Preparation:
-
Solid Samples (e.g., feed, feces):
-
Homogenize the sample.
-
Extract a known weight of the sample with the extraction solvent by shaking or vortexing.
-
Centrifuge the extract and collect the supernatant.
-
(Optional) Perform a cleanup step using SPE cartridges to remove matrix interferences.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
Liquid Samples (e.g., culture supernatant):
-
Centrifuge the sample to remove cells and debris.
-
The supernatant can often be directly diluted with the initial mobile phase for analysis, or an SPE cleanup can be performed if necessary.
-
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution program with mobile phases A and B to separate DON and DOM-1. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for DON and DOM-1 for sensitive and selective quantification. For example, for DON, a common transition is m/z 295 > 265. For DOM-1, a transition could be m/z 279 > 231.[2]
-
Optimize the collision energy and other MS parameters for each transition to maximize signal intensity.
-
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of DON and DOM-1 in a matrix-matched solvent to account for matrix effects.
-
Quantify the concentration of DON and DOM-1 in the samples by comparing their peak areas to the calibration curve.
-
Cytotoxicity Assay in Porcine Intestinal Epithelial Cells (IPEC-J2)
This protocol describes a method to assess the cytotoxic effects of DON and DOM-1 on IPEC-J2 cells.
Materials:
-
IPEC-J2 cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, insulin-transferrin-selenium, and antibiotics)
-
96-well cell culture plates
-
DON and DOM-1 stock solutions
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed IPEC-J2 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of DON and DOM-1 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of DON or DOM-1. Include a vehicle control (medium with the same concentration of solvent used to dissolve the toxins).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of DON-induced Cellular Stress
Deoxynivalenol is known to induce cellular stress by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK. This activation can lead to inflammatory responses and apoptosis. In contrast, DOM-1, lacking the reactive epoxide group, does not activate these stress pathways at comparable concentrations. The following Graphviz diagram illustrates the simplified signaling cascade initiated by DON.
References
- 1. Bacterial Transformation Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Metabolism of deoxynivalenol and deepoxy-deoxynivalenol in broiler chickens, pullets, roosters and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers of Deoxynivalenol Toxicity in Chickens with Special Emphasis on Metabolic and Welfare Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic and anaerobic de-epoxydation of mycotoxin deoxynivalenol by bacteria originating from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxynivalenol Degradation by Various Microbial Communities and Its Impacts on Different Bacterial Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. Bacterial Transformation Protocol [protocols.io]
- 11. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize | MDPI [mdpi.com]
